(4-Cyanophenyl)methyl 5,6-dichloropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Cyanophenyl)methyl 5,6-dichloropyridine-3-carboxylate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a cyanophenyl group and a dichloropyridine carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyanophenyl)methyl 5,6-dichloropyridine-3-carboxylate typically involves the reaction of 5,6-dichloropyridine-3-carboxylic acid with (4-cyanophenyl)methanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ester product. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(4-Cyanophenyl)methyl 5,6-dichloropyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the pyridine ring are replaced by other nucleophiles.
Oxidation and Reduction: The cyanophenyl group can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products Formed
Substitution: Products include various substituted pyridines.
Oxidation: Products include carboxylic acids.
Reduction: Products include amines.
Hydrolysis: Products include 5,6-dichloropyridine-3-carboxylic acid and (4-cyanophenyl)methanol.
Scientific Research Applications
(4-Cyanophenyl)methyl 5,6-dichloropyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Cyanophenyl)methyl 5,6-dichloropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (4-Methoxyphenyl)methyl 5,6-dichloropyridine-3-carboxylate
- (4-Fluorophenyl)methyl 5,6-dichloropyridine-3-carboxylate
- (4-Nitrophenyl)methyl 5,6-dichloropyridine-3-carboxylate
Uniqueness
(4-Cyanophenyl)methyl 5,6-dichloropyridine-3-carboxylate is unique due to the presence of the cyanophenyl group, which imparts distinct chemical properties. This group can participate in specific interactions and reactions that are not possible with other substituents, making the compound valuable for certain applications.
Properties
CAS No. |
454244-89-4 |
---|---|
Molecular Formula |
C14H8Cl2N2O2 |
Molecular Weight |
307.1 g/mol |
IUPAC Name |
(4-cyanophenyl)methyl 5,6-dichloropyridine-3-carboxylate |
InChI |
InChI=1S/C14H8Cl2N2O2/c15-12-5-11(7-18-13(12)16)14(19)20-8-10-3-1-9(6-17)2-4-10/h1-5,7H,8H2 |
InChI Key |
SGELVNJLPOJRTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)C2=CC(=C(N=C2)Cl)Cl)C#N |
solubility |
1.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.